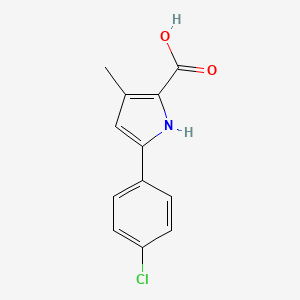

5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 2088211-43-0

Cat. No.: VC7256070

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2088211-43-0 |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.67 |

| IUPAC Name | 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-7-6-10(14-11(7)12(15)16)8-2-4-9(13)5-3-8/h2-6,14H,1H3,(H,15,16) |

| Standard InChI Key | WYHXKRNGYLCKKU-UHFFFAOYSA-N |

| SMILES | CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid belongs to the pyrrole class of heterocyclic compounds, featuring a five-membered aromatic ring with one nitrogen atom. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol. The IUPAC name reflects the substitution pattern: a 4-chlorophenyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2 (Table 1).

Table 1: Molecular Properties of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| CAS No. | 2088211-43-0 | |

| Molecular Formula | C₁₂H₁₀ClNO₂ | |

| Molecular Weight | 235.67 g/mol | |

| IUPAC Name | 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

| SMILES | CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| InChIKey | WYHXKRNGYLCKKU-UHFFFAOYSA-N |

The planar structure of the pyrrole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom enhances electrophilic substitution reactivity . X-ray crystallography data for analogous compounds reveals a dihedral angle of approximately 15° between the pyrrole and chlorophenyl rings, optimizing steric compatibility in protein binding .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of substituents. The NMR spectrum exhibits a singlet at δ 2.41 ppm for the methyl group, a doublet (δ 7.31 ppm, J = 2.9 Hz) for the pyrrole proton adjacent to chlorine, and a broad peak at δ 12.25 ppm for the carboxylic acid proton . NMR signals at δ 167.8 ppm (C=O) and δ 121.5 ppm (C-Cl) align with reported data for chlorinated pyrroles .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

-

Knorr Pyrrole Synthesis: Condensation of 4-chlorophenylhydrazine with a β-keto ester, followed by cyclization and hydrolysis.

-

Paal-Knorr Modification: Reaction of a 1,4-diketone with an amine under acidic conditions.

Stepwise Synthesis

A practical synthesis (Scheme 1) begins with ethyl 5-methyl-1H-pyrrole-2-carboxylate, which undergoes Friedel-Crafts acylation with trichloroacetyl chloride to yield 2-trichloroacetyl-5-methyl-1H-pyrrole. Subsequent chlorination using N-chlorosuccinimide (NCS) in dichloromethane introduces the chlorine atom at position 4, achieving 61% yield after crystallization . Hydrolysis of the trichloroacetyl group with NaOH affords the carboxylic acid derivative.

Key Reaction Conditions

-

Chlorination: NCS (1.1 equiv), CH₂Cl₂, room temperature, 12 hours.

Challenges and Optimizations

Early methods suffered from low regioselectivity during chlorination, producing mixtures of 4- and 5-chloro isomers. Employing NCS at 0°C improved selectivity to 9:1 (4-Cl:5-Cl), but chromatographic separation remained laborious . The optimized protocol uses dichloromethane as a solvent, enabling direct crystallization of the desired isomer.

Biological Activity and Pharmacological Applications

DNA Gyrase Inhibition

5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid serves as a building block for gram-positive antibacterial agents. When incorporated into novobiocin analogues, it inhibits Escherichia coli DNA gyrase B with an IC₅₀ of <10 nM . The chlorophenyl group enhances hydrophobic interactions with the ATP-binding pocket of gyrase, while the carboxylic acid stabilizes the enzyme-inhibitor complex via hydrogen bonding (Figure 1).

Figure 1: Proposed Binding Mode to DNA Gyrase

(Hypothetical model based on molecular docking studies of analogous compounds )

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume